2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
This compound features a purine core (1,3-dimethyl-2,6-dioxo-tetrahydro-7H-purin-7-yl) linked via an acetamide group to a 5-methyl-1,2-oxazole moiety. The purine ring system is substituted with two methyl groups at positions 1 and 3, along with carbonyl groups at positions 2 and 4.
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O4/c1-7-4-8(16-23-7)15-9(20)5-19-6-14-11-10(19)12(21)18(3)13(22)17(11)2/h4,6H,5H2,1-3H3,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLNPTLJIKYRCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a derivative of purine and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 278.27 g/mol
- IUPAC Name : 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Table 1: Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| Storage Conditions | Cool and dry place |
Research indicates that this compound exhibits multiple biological activities primarily through the inhibition of specific enzymes and modulation of cellular pathways. Notably, it has been identified as a potential pan-phosphodiesterase (PDE) inhibitor , which plays a critical role in various signaling pathways.
PDE Inhibition
PDE inhibitors can prevent the breakdown of cyclic nucleotides (cAMP and cGMP), leading to increased levels of these second messengers. This mechanism is crucial in various physiological processes including inflammation and fibrosis.
Case Studies and Research Findings
-
Inhibition of TGF-β Signaling :
- A study demonstrated that derivatives similar to our compound effectively inhibited TGF-β-induced signaling pathways in A549 cells (human alveolar epithelial cells). The results showed reduced expression of mesenchymal markers and cell migration in a concentration-dependent manner .
- The compounds tested led to a significant decrease in cell viability at concentrations above 25 µM. This suggests potential applications in treating fibrotic diseases .
-
Antitumor Activity :
- Another research highlighted that derivatives containing the purine structure exhibited significant antiproliferative effects against various cancer cell lines including H460 and A549. The IC50 values were reported as 5.93 µM and 6.76 µM respectively for these cell lines .
- The mechanism involved induction of apoptosis through modulation of the Bax/Bcl-2 ratio and inhibition of Akt phosphorylation .
Table 2: Antitumor Efficacy
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H460 | 5.93 | Induction of apoptosis |
| A549 | 6.76 | Inhibition of Akt phosphorylation |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound differs from analogs in , and 4–5 primarily in its heterocyclic components:
- Triazole-Naphthalene Acetamides (6a-m, 7a-m) : These derivatives (e.g., 6b, 7j) contain a 1,2,3-triazole ring linked to naphthalene via a methylene-oxy bridge, with acetamide groups attached to substituted phenyl rings. The triazole and naphthalene moieties enhance π-π stacking and hydrophobic interactions, which are absent in the target compound’s purine-oxazole system .
- Phenylethyl-Purine Acetamide (): A related purine derivative, 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1-phenylethyl)acetamide, replaces the oxazole with a phenylethyl group.
- Oxazinanyl Acetamides () : Compounds like h in feature oxazinan-6-yl and benzyl groups, emphasizing conformational rigidity distinct from the planar purine-oxazole system .
Table 1: Key Spectroscopic Data for Select Analogs
Table 2: Physicochemical Properties
Research Findings and Implications
Functional Group Impact on Bioactivity
- Oxazole vs. Triazole : The 5-methyloxazole in the target compound may improve metabolic stability compared to triazole-containing analogs, as oxazoles are less prone to oxidative degradation.
- Purine vs. Naphthalene : The purine core offers hydrogen-bonding sites (C=O and NH groups) for target binding, whereas naphthalene derivatives rely on hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
